
N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMOA, and it has been found to have a wide range of biochemical and physiological effects. In
科学研究应用
BMOA has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. BMOA has also been shown to have neuroprotective effects and can be used to prevent or treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BMOA has been found to have antimicrobial properties and can be used to treat bacterial and fungal infections.
作用机制
The mechanism of action of BMOA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BMOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMOA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. BMOA has also been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, BMOA has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using BMOA in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using BMOA is its potential toxicity. It is important to use appropriate safety measures when handling BMOA in the lab.
未来方向
There are many future directions for further research on BMOA. One area of interest is the development of BMOA analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the effects of BMOA. Finally, BMOA could be tested in clinical trials to determine its potential therapeutic applications for various diseases.
Conclusion:
In conclusion, BMOA is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been found to have anti-inflammatory, antioxidant, and anticancer properties. BMOA has also been shown to have neuroprotective effects and can be used to prevent or treat neurodegenerative diseases. While there are limitations to using BMOA in lab experiments, there are many future directions for further research on this compound.
合成方法
The synthesis of BMOA involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with benzylamine and 2-nitroaniline in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure BMOA.
属性
IUPAC Name |
N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-18-16(23-19-11)13-7-8-14(15(9-13)20(21)22)17-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKQBAVDQURIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)
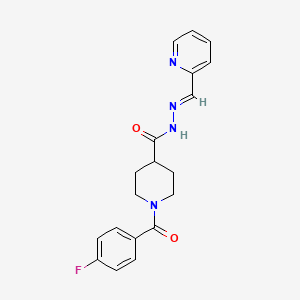
![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)

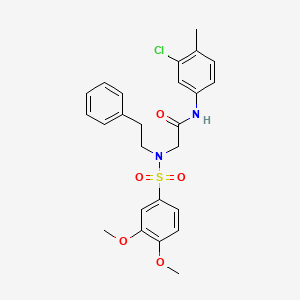
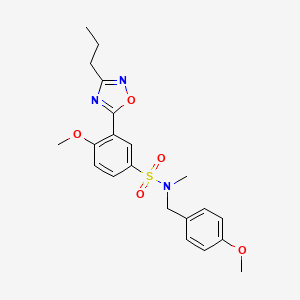
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)

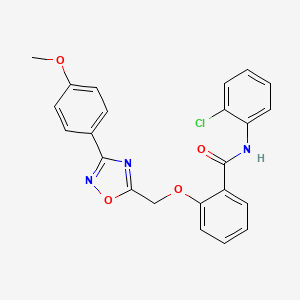

![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)
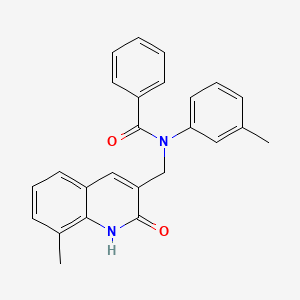
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)